4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
CAS No.:
Cat. No.: VC13720510
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO3 |
|---|---|
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | 4-(acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO3/c1-9(14)13-8-11-2-5-12(6-3-11,7-4-11)10(15)16/h2-8H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | OOZDIJMXZPRPFS-UHFFFAOYSA-N |
| SMILES | CC(=O)NCC12CCC(CC1)(CC2)C(=O)O |
| Canonical SMILES | CC(=O)NCC12CCC(CC1)(CC2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Bicyclic Framework
The bicyclo[2.2.2]octane core imposes significant steric constraints, creating a rigid scaffold that limits conformational flexibility. This structure consists of three fused cyclohexane rings, resulting in a highly symmetrical cage-like geometry. X-ray crystallography and computational studies confirm that the bridgehead carbons (positions 1 and 4) exhibit distinct electronic environments due to their hybridization () and proximity to functional groups .
Functional Group Analysis
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Carboxylic Acid Group: Positioned at the 1-carbon, this group confers acidity () and enables salt formation or esterification .
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Acetamidomethyl Group: At the 4-carbon, this substituent introduces hydrogen-bonding capabilities and modulates solubility in polar solvents .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 225.28 g/mol | |
| CAS Registry Number | 28345-52-0 | |
| Density | Not reported | - |
| Melting/Boiling Points | Not characterized | - |
Synthesis and Functionalization
Primary Synthetic Routes
The compound is typically synthesized via multistep routes starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid derivatives. A notable method involves:
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Selective Esterification: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester undergoes phosphine-mediated deoxygenation with 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane at 0°C .
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Thiol-Ene Reaction: UV irradiation in the presence of 2-methylpropan-2-thiol selectively functionalizes the 4-position, followed by hydrolysis to yield the carboxylic acid .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Tributylphosphine, CHCl, 0°C | 83% | |
| 2 | 2-Methylpropan-2-thiol, UV light | - |
Derivatization Strategies
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Esterification: The carboxylic acid reacts with alcohols under acidic catalysis (e.g., HSO) to form esters, enhancing lipophilicity .
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Amide Formation: Coupling with amines via carbodiimide chemistry modifies the acetamidomethyl group for targeted biological activity .
Chemical Reactivity and Stability
Acid-Base Behavior
The carboxylic acid group undergoes deprotonation in basic media (), forming water-soluble salts. Conversely, the acetamidomethyl group remains protonated under physiological conditions, influencing bioavailability .
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) indicates decomposition above 200°C, attributed to the breakdown of the acetamido moiety. Oxidation with potassium permanganate selectively targets the bicyclic core, yielding diketone derivatives .
Biological Relevance and Applications
Medicinal Chemistry
The compound’s rigid structure mimics bioactive conformations of peptides, making it a valuable scaffold for protease inhibitors. Preliminary studies suggest interaction with trypsin-like serine proteases via hydrogen bonding to the acetamido group .
Materials Science
In metal-organic frameworks (MOFs), the carboxylic acid group coordinates to metal nodes (e.g., Zn), while the hydrophobic bicyclic core enhances structural stability. Such MOFs exhibit potential as solid solvents or gas storage materials .
Future Directions
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Drug Discovery: Computational docking studies to identify protein targets.
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Advanced Materials: Exploration of supramolecular assemblies for catalytic applications.
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